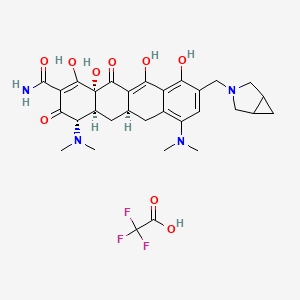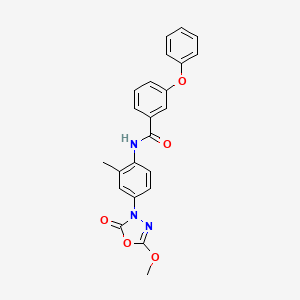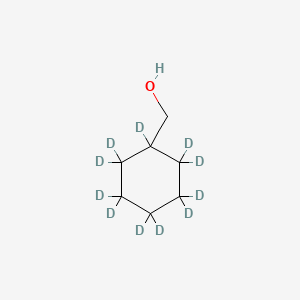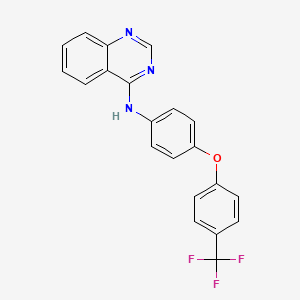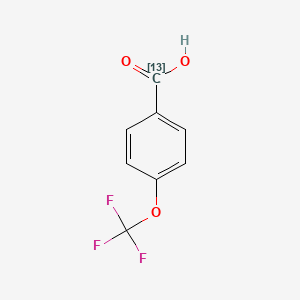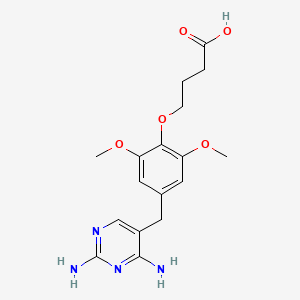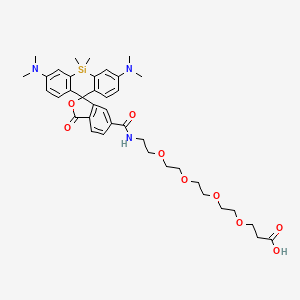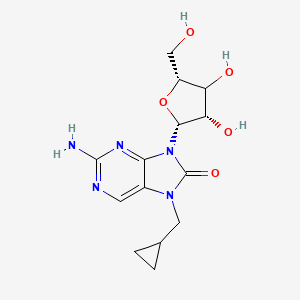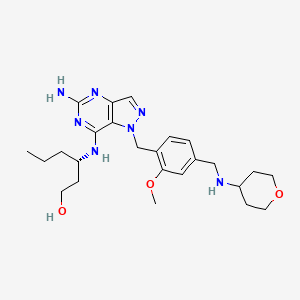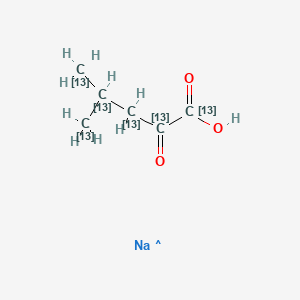
Gpr68-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gpr68-IN-1 involves multiple steps, starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization and chromatography .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: Gpr68-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
科学研究应用
Gpr68-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of GPR68 inhibitors.
Biology: Helps in understanding the role of GPR68 in cellular processes, including cell signaling and metabolism.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
作用机制
Gpr68-IN-1 exerts its effects by binding to the GPR68 receptor, inhibiting its activation by extracellular acidity. This inhibition disrupts the downstream signaling pathways mediated by G-proteins, leading to altered cellular responses. The primary molecular targets include the G-protein subunits and associated signaling molecules .
相似化合物的比较
Ogremorphin: Another GPR68 inhibitor with a similar mechanism of action.
Lorazepam: Though primarily a benzodiazepine, it has off-target effects on GPR68.
Uniqueness: Gpr68-IN-1 is unique due to its high specificity and potency in inhibiting GPR68, making it a valuable tool for studying the receptor’s role in various diseases and for potential therapeutic applications .
属性
分子式 |
C21H17N3OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
5-ethyl-5'-naphthalen-1-ylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one |
InChI |
InChI=1S/C21H17N3OS/c1-2-13-10-11-18-17(12-13)21(20(25)22-18)24-23-19(26-21)16-9-5-7-14-6-3-4-8-15(14)16/h3-12,24H,2H2,1H3,(H,22,25) |
InChI 键 |
FXTVKHHEAAQZHM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)NC(=O)C23NN=C(S3)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
